Cas no 7323-86-6 (6-ketoestriol)

6-ketoestriol structure
6-ketoestriol structure
Product Name:6-ketoestriol
CAS No:7323-86-6
MF:C18H22O4
MW:302.364885807037
CID:977916
PubChem ID:11876959
Update Time:2025-04-19

6-ketoestriol Chemical and Physical Properties

Names and Identifiers

    • 6-ketoestriol
    • 1,3,5(10)-ESTRATRIEN-3,16A,17B-TRIOL-6-ONE
    • 6-oxo-estriol
    • oestriol-6-one
    • PYFIDTBVOMQKDC-XCYHEEQWSA-N
    • 6-Oxoestratriol
    • 6-oxo-16alpha,17beta-estriol
    • Estra-1,3,5(10)-trien-6-one, 3,16,17-trihydroxy-, (16alpha,17beta)-
    • DTXSID901317510
    • (8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
    • (16a,17b)-3,16,17-trihydroxy-Estra-1,3,5(10)-trien-6-one
    • MH3UHG2T3V
    • (16alpha,17beta)-3,16,17-Trihydroxyestra-1,3,5(10)-trien-6-one
    • SCHEMBL4907038
    • 6-Oxo-16a,17b-estriol
    • CHEBI:145763
    • 7323-86-6
    • (1S,10R,11S,13R,14R,15S)-5,13,14-trihydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-8-one
    • 6-Oxoestriol
    • 3,16alpha,17beta-trihydroxyestra-1,3,5(10)-trien-6-one
    • (1R,2R,3aS,3bR,9bS,11aS)-1,2,7-trihydroxy-11a-methyl-1,2,3,3a,3b,4,9b,10,11,11a-decahydro-5H-cyclopenta[a]phenanthren-5-one
    • 6-Oxo-esterol
    • Inchi: 1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1
    • InChI Key: PYFIDTBVOMQKDC-XCYHEEQWSA-N
    • SMILES: O[C@H]1[C@@H](C[C@H]2[C@@H]3CC(C4C=C(C=CC=4[C@H]3CC[C@@]21C)O)=O)O

Computed Properties

  • Exact Mass: 302.15200
  • Monoisotopic Mass: 302.15180918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • PSA: 77.76000
  • LogP: 2.22020
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent